N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-((2,5-Dimethylfuran-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core substituted with a 4-fluorophenyl group at position 3 and a (2,5-dimethylfuran-3-yl)methyl carboxamide moiety at position 3. The compound’s structural uniqueness arises from the integration of a fluorinated aromatic system and a furan-derived alkyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-11-8-14(12(2)24-11)10-20-18(23)17-9-16(21-22(17)3)13-4-6-15(19)7-5-13/h4-9H,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVXBYXHDOVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various research studies and data sources.
Chemical Structure and Properties
The compound features a pyrazole core, which is often associated with diverse biological activities. Its molecular structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₆FNO₂
- Molecular Weight : 251.29 g/mol
- CAS Number : 1351644-86-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The presence of the pyrazole ring is known to facilitate anti-inflammatory and analgesic effects, while the furan and fluorophenyl groups may enhance its binding affinity and selectivity towards specific targets.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of pyrazole could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. The compound was evaluated for its ability to reduce edema in carrageenan-induced models, showing promising results comparable to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The compound's antimicrobial potential was explored against various bacterial strains. In vitro studies indicated that similar pyrazole derivatives exhibited effective inhibition against Bacillus subtilis, E. coli, and Aspergillus niger. The results suggest that this compound may possess broad-spectrum antimicrobial properties .
Case Studies on Biological Activity
Several studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Anti-inflammatory Effects :
- Antimicrobial Screening :
Data Table: Biological Activities of Related Pyrazole Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Substituent Impact on Bioactivity: The 4-fluorophenyl group at position 3 is conserved in multiple analogs (e.g., 4h, ; 5i, ), suggesting its role in enhancing target binding via hydrophobic/π-π interactions. The trifluoromethylphenyl substituent in 5i introduces strong electron-withdrawing effects, which may improve metabolic stability compared to the target compound’s furan derivative .
Heterocyclic Modifications: The dihydropyrazole analog in features a triazolyl moiety, which introduces additional hydrogen-bonding capacity but reduces planarity compared to the fully aromatic pyrazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
